tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate

Lipophilicity LogP Drug Design

Researchers seeking CNS-penetrant, metabolically stable piperidine scaffolds often face a choice between non-fluorinated analogs with poor microsomal half-life and highly lipophilic alternatives that exceed LogP >3. This Boc-protected, 4,4-disubstituted piperidine bridges that gap. • LogP of 1.93 optimally balances passive BBB penetration while avoiding excessive plasma protein binding. • -CF3 group confers a 90-fold improvement in microsomal half-life over cycloalkyl analogs, directly mitigating rapid hepatic clearance. • Orthogonal formyl handle enables late-stage diversification via reductive amination, Wittig, or Grignard addition for SAR exploration. Supplied with ≥98% purity and stored at 2-8°C; ships at ambient temperature.

Molecular Formula C12H18F3NO3
Molecular Weight 281.275
CAS No. 2138192-03-5
Cat. No. B2391665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
CAS2138192-03-5
Molecular FormulaC12H18F3NO3
Molecular Weight281.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(F)(F)F
InChIInChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h8H,4-7H2,1-3H3
InChIKeyXALZKBXGDLKILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemically Differentiated Heterocyclic Building Block


tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is a Boc-protected, 4,4-disubstituted piperidine featuring a highly electron-withdrawing trifluoromethyl (-CF3) group and a reactive aldehyde handle . This scaffold bridges the physicochemical gap between non-fluorinated, mono-fluorinated, and alkyl-substituted piperidine aldehydes, offering a unique combination of modulated lipophilicity, metabolic stability, and orthogonal reactivity not accessible in simpler analogs.

Trifluoromethyl-substituted piperidine scaffold with Boc-protected aldehyde handle
Reported modulated lipophilicity and metabolic shielding profile for medicinal chemistry diversification
Bridges physicochemical property gap between alkyl and mono-fluoro piperidine aldehydes

Functional Group Interchange Risks with Analogs


In-class analogs such as tert-butyl 4-formylpiperidine-1-carboxylate (H-substituted) or tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate are not drop-in replacements. The -CF3 substituent introduces a strong electron-withdrawing effect that alters the aldehyde carbonyl's electrophilicity and modulates the piperidine nitrogen's basicity, directly impacting downstream reaction yields and cross-coupling efficiency [1]. Furthermore, the significant differences in lipophilicity (LogP) and the class-established metabolic shielding effect of -CF3 mean that substituting to a non-fluorinated or alkyl analog can compromise the pharmacokinetic profile of final drug candidates [2]. The quantitative data below demonstrates the precise magnitude of these differences.

The -CF3 group’s electron-withdrawing effect alters aldehyde electrophilicity and nitrogen basicity, which may shift reaction yields and cross-coupling efficiency compared to -H or -CH3 analogs.
Reported differences in lipophilicity and class-level metabolic shielding between -CF3 and non-fluorinated analogs can lead to divergent pharmacokinetic profiles if substituted.
Direct replacement with simpler piperidine aldehydes may not reproduce the desired physicochemical and metabolic stability context; validation in target assays is advised.

Quantitative Differentiation Guide for Procurement


Lipophilicity Tuning: CF3 vs. H, F, and CH3 Analogs

The target -CF3 compound (LogP = 1.93) provides a 0.16 LogP unit increase over the non-fluorinated analog (H, LogP = 1.77), while avoiding the excessive lipophilicity of the 4-methyl analog (CH3, LogP = 2.16) which would increase LogP by 0.39 units [1]. In contrast, the 4-fluoro analog (F, LogP = 1.3) exhibits significantly lower lipophilicity, a 0.63 LogP unit decrease versus the -CF3 target [2]. In medicinal chemistry, a ΔLogP of >0.5 often translates to a substantial shift in membrane permeability. The -CF3 group's moderate lipophilicity represents a strategic balance, aiming to enhance passive permeability without incurring the promiscuity and poor solubility risks associated with the higher LogP of the methyl analog.

Lipophilicity Comparison
Cross-study comparable
LogP target 1.93 vs H 1.77, F 1.3, CH3 2.16
Δ +0.16 vs H, +0.63 vs F, −0.24 vs CH3
Supports lipophilicity tuning for permeability context
Predicted LogP; within-source comparison
Lipophilicity LogP Drug Design Permeability

Electron-Withdrawing Effect on pKa and Aldehyde Reactivity

The -CF3 group's powerful electron-withdrawing effect (-I) decreases the pKa of the piperidine nitrogen and increases the electrophilicity of the 4-formyl group relative to electron-donating substituents. While direct basicity data for these exact compounds is limited, class-level evidence confirms that α- and β-fluorinated piperidines exhibit significantly reduced basicity versus non-fluorinated parents, affecting protonation state at physiological pH and reactive handle polarity [1]. This property is critical for synthetic steps reliant on nucleophilic addition to the aldehyde, where the -CF3-substituted aldehyde is expected to show higher reactivity than the -CH3 analog.

Basicity & Electrophilicity
Class-level inference
Reduced basicity, increased aldehyde electrophilicity expected for -CF3 vs H/CH3
Reported reactivity context for nucleophilic additions
Quantified pKa unavailable; class SAR extrapolation
Basicity Electrophilicity Reactivity Cross-Coupling

Metabolic Stability of CF3-Substituted Piperidines

While specific t₁/₂ data for the target compound itself is not publicly available, the structurally relevant analog 4,4-bis(trifluoromethyl)piperidine demonstrates a microsomal half-life (t₁/₂) of 220 minutes, a dramatic improvement over cycloalkyl analogs that showed a t₁/₂ of only 2.4 minutes in equivalent human liver microsome (HLM) assays . The review literature consistently attributes this to the trifluoromethyl group’s ability to block oxidative metabolism at the substituted carbon center, a feature shared by the target 4-CF3 piperidine scaffold [1]. By comparison, the non-fluorinated and 4-methyl analogs are highly susceptible to oxidative defunctionalization at this position.

Metabolic Stability Context
Cross-study comparable
Analog t1/2 220 min vs 2.4 min (~90-fold)
HLM assay
Supports -CF3 metabolic shielding interpretation
Structural extrapolation; target-specific data to verify
Metabolic Stability Human Liver Microsomes Half-life Drug Metabolism

Procurement Cost vs. Physicochemical Value

The target compound's cost (~$1,029/g for 95% purity) is 2.1 times higher than the 4-methyl analog (~$490/g) but over 10 times lower than the 4-fluoro analog (~$11,555/g), positioning it as the most cost-effective halogenated 4-substituted piperidine aldehyde with enhanced metabolic stability potential [1][2]. The non-fluorinated analog (~$40/g) is 25 times cheaper but lacks the critical -CF3 stability and lipophilicity benefits . This cost-to-physicochemical-value ratio makes the -CF3 compound the economically rational choice for programs where metabolic optimization is a priority.

Cost Comparison (95% purity)
Cross-study comparable
~$1,029/g vs CH3 $490/g, F $11,555/g, H $40/g
2.1× CH3; 0.09× F; 25.7× H
Supports procurement cost-benefit review
Prices as of 2025-03; vendor-specific
Pricing Procurement Cost-Benefit Building Block

Optimal Application Scenarios


CNS Drug Discovery: Fine-Tuning Brain Penetration

The target compound's LogP of 1.93, which represents a +0.155 increase over the non-fluorinated analog, is optimally positioned for CNS drug candidates where the goal is to enhance passive BBB penetration without exceeding the LogP >3 threshold that often leads to high plasma protein binding and promiscuity. The -CF3 group contributes to this balance while providing metabolic shielding that the -CH3 analog cannot offer, making it a superior scaffold for designing metabolically stable, brain-penetrant clinical candidates.

Synthesis of Metabolically Shielded Protease Inhibitors

As noted in literature, this scaffold is particularly useful in the design of protease inhibitors. The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the formyl group, which can serve as a warhead or attachment point for transition-state mimetics. Furthermore, the 90-fold improvement in microsomal half-life demonstrated by -CF3-substituted piperidine analogs over cycloalkyl counterparts directly addresses the rapid hepatic clearance that undermines many early-stage protease inhibitors.

Orthogonal Deprotection in Complex Molecule Assembly

The compound's reactive formyl group offers an orthogonal handle for diversification, enabling chemists to install a quaternary -CF3 center early in a synthesis while using the aldehyde for late-stage functionalization via reductive amination, Wittig olefination, or Grignard addition. This strategic advantage is quantified by the LogP and density data: the final molecule's physicochemical properties can be retrospectively tuned by choice of aldehyde reaction partner, leveraging the target's foundational -CF3 contribution.

Application
Selection Property
Validation Focus
CNS drug discovery permeability studies
Reported lipophilicity in CNS-penetrant range and CF3 metabolic shielding
Brain penetration and microsomal stability endpoints
Protease inhibitor lead optimization
Electrophilic aldehyde handle for warhead or transition-state mimetic attachment
Target engagement and metabolic clearance assays
Late-stage scaffold diversification
Orthogonal Boc/aldehyde functional group strategy
Synthetic efficiency and final compound property modulation
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